

Application of Croconic Acid in Photothermal Therapy: A Detailed Overview for Researchers

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Compound of Interest

Compound Name: Croconic acid

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Introduction: **Croconic acid**, a derivative of cyclic oxocarbon acids, has emerged as a promising class of organic photothermal agents for cancer therapy. Its unique electronic and structural properties, particularly its strong absorption in the near-infrared (NIR) region, high photothermal conversion efficiency, and excellent photostability, make it an ideal candidate for photothermal therapy (PTT). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging **croconic acid**-based nanomaterials for PTT.

Application Notes

Croconic acid and its derivatives, often referred to as croconaines, are typically formulated into nanoparticles to enhance their biocompatibility, stability, and tumor-targeting capabilities. These nanoparticles can be engineered to respond to specific stimuli within the tumor microenvironment, such as acidic pH or the presence of certain biomolecules, allowing for targeted and controlled therapeutic effects.

pH-Responsive Nanoparticles for Targeted Photothermal Therapy

Croconaine dyes can be encapsulated within pH-sensitive polymeric nanoparticles, such as those made from poly(ethylene glycol)–poly(lactic-co-glycolic acid) (PEG-PLGA). These nanoparticles are designed to be stable at physiological pH but release their croconaine payload in the acidic tumor microenvironment. This targeted release minimizes off-target

effects and enhances the therapeutic efficacy at the tumor site. The acidic environment can also protonate the croconaine dye, further enhancing its photothermal properties.

Synergistic Therapy with Calcium Overload

A multifunctional nanoplatfrom combining a **croconic acid**-based molecule (CR) as a photothermal agent, quercetin (Qu), and calcium peroxide (CaO₂) has been developed for a synergistic therapeutic approach.[1][2] This nanoparticle, coated with DSPE-PEG2000 (CCQ), not only induces hyperthermia upon NIR irradiation but also releases calcium ions and hydrogen peroxide in the acidic tumor microenvironment. This leads to calcium overload-induced mitochondrial apoptosis, while quercetin inhibits heat shock proteins, making cancer cells more susceptible to mild photothermal therapy.[1][2]

Ferroptosis-Inducing Photothermal Therapy

A novel theranostic probe, CM-Croc, has been designed by integrating a chromene moiety with a croconaine dye. This probe is selectively activated by thiols, which are abundant in the tumor microenvironment. Upon activation, it releases the croconaine for PTT and a quinone methide that inhibits glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation. This dual action leads to both photothermal ablation and the induction of ferroptosis, a form of iron-dependent programmed cell death, resulting in a potent synergistic anti-cancer effect.[3]

Lysosome-Targeted Photothermal Therapy

A water-soluble **croconic acid**-bisindole dye, CR-630, featuring a morpholine ring, has been synthesized for lysosome-specific targeting.[4] The acidic environment of lysosomes (pH 4.0-5.5) protonates the nitrogen atom in the indole ring, enhancing the dye's NIR fluorescence, photoacoustic signal, and photothermal effect.[4] This targeted approach allows for precise imaging and ablation of cancer cells by disrupting lysosomal function.

Active-Targeting Nanoparticles for Enhanced Tumor Accumulation

To improve tumor accumulation, croconaine-based nanoparticles can be functionalized with targeting ligands. For instance, CR760RGD-NPs are self-assembled nanoparticles where a croconaine dye (CR760) is covalently linked to a c(RGDyC) peptide via a PEG linker.[5] The RGD peptide specifically targets $\alpha\beta3$ integrins, which are overexpressed on the surface of

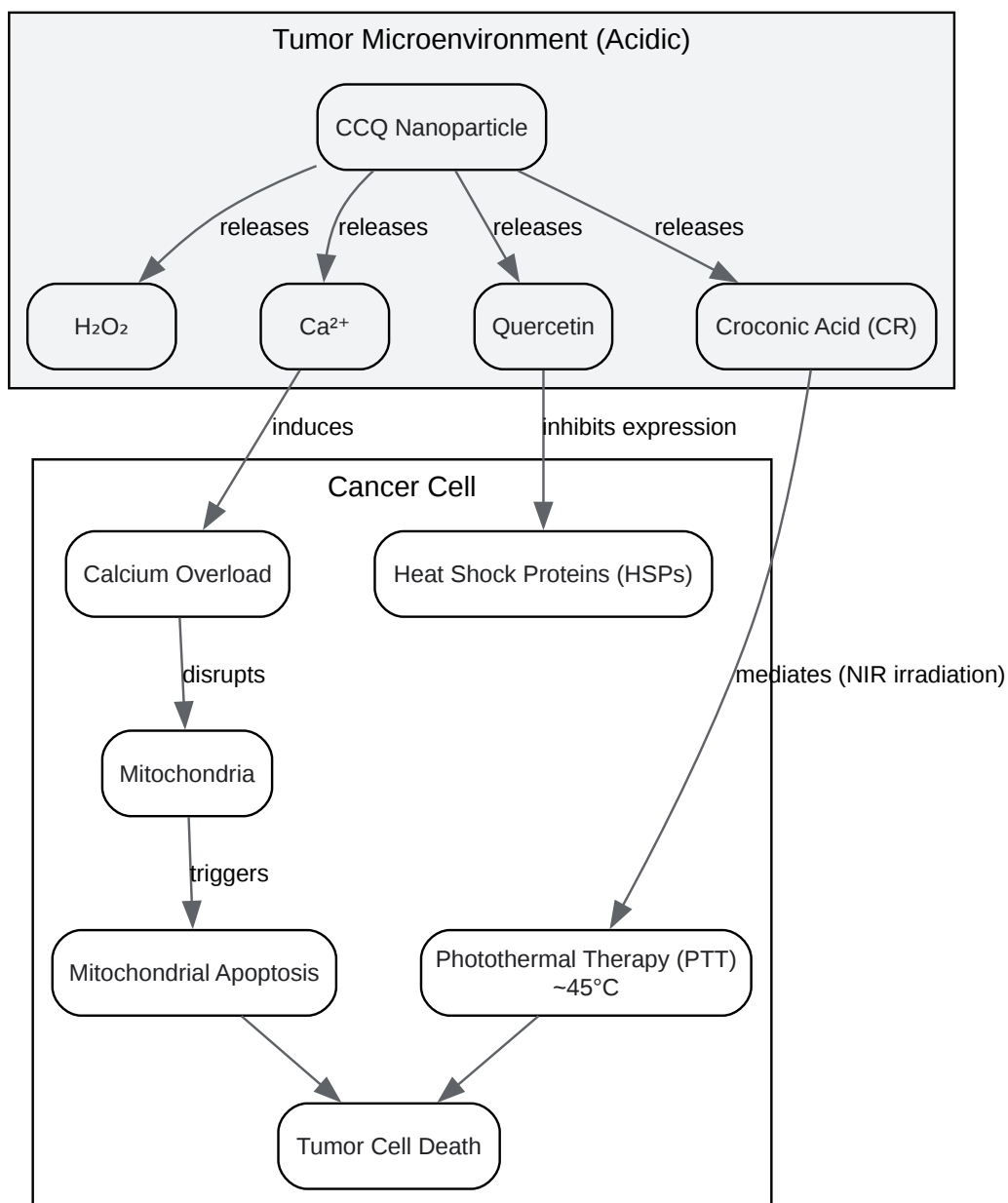
many tumor cells, leading to enhanced uptake and retention of the nanoparticles at the tumor site for effective optoacoustic imaging and photothermal therapy.[5]

Quantitative Data Summary

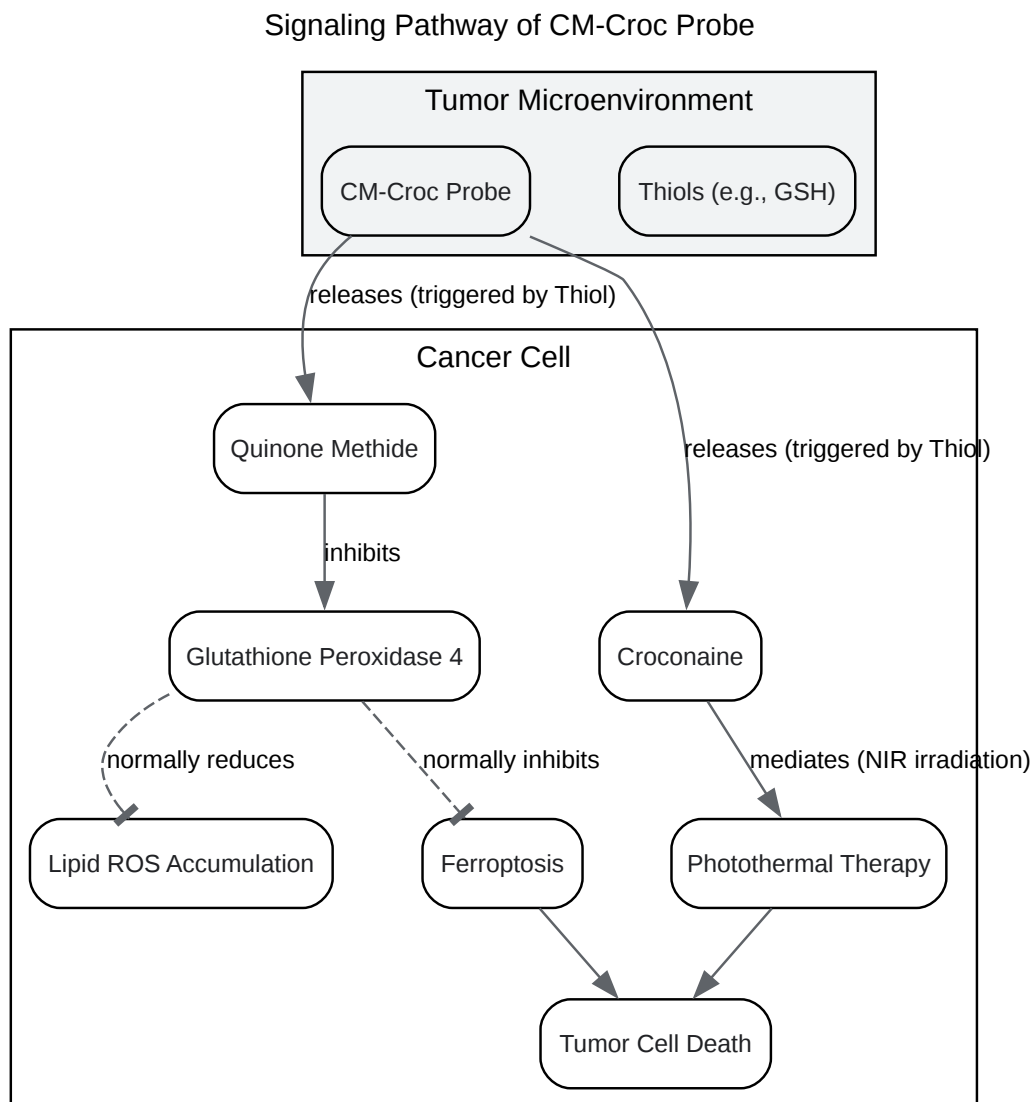
Nanoparticle	Composition	Photothermal Conversion Efficiency (PCE)	Key Features	Reference
CCQ	Croconic acid (CR), Quercetin (Qu), CaO ₂ , DSPE-PEG2000	Not specified	Synergistic calcium overload and mild PTT	[1][2]
PPC815	PEG-PLGA encapsulating Croc815 dye, iRGD targeted	Not specified	pH-responsive, enhanced PTT in acidic environment	[6][7]
CM-Croc	Chromene and Croconaine	55%	Thiol-triggered, induces ferroptosis and PTT	[3]
CR-630	Croconic acid-bisindole dye with morpholine ring	Not specified	Water-soluble, lysosome-targeted, pH-responsive	[4]
CR760RGD-NPs	Croconaine dye (CR760) with c(RGDyC) peptide	45.37%	Active targeting to $\alpha v \beta 3$ integrins	[5]
CR39	Croconaine dye	84%	High PCE	[8]

Signaling Pathway Diagrams

Signaling Pathway of CCQ Nanoparticle

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Caption: Signaling pathway of the CCQ nanoplatform leading to synergistic cell death.



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Caption: Dual signaling pathway of the CM-Croc probe inducing PTT and ferroptosis.

Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive Croconaine-Loaded PEG-PLGA Nanoparticles (PPC NPs)

Objective: To synthesize nanoparticles that release a croconaine dye in response to acidic pH for targeted photothermal therapy.

Materials:

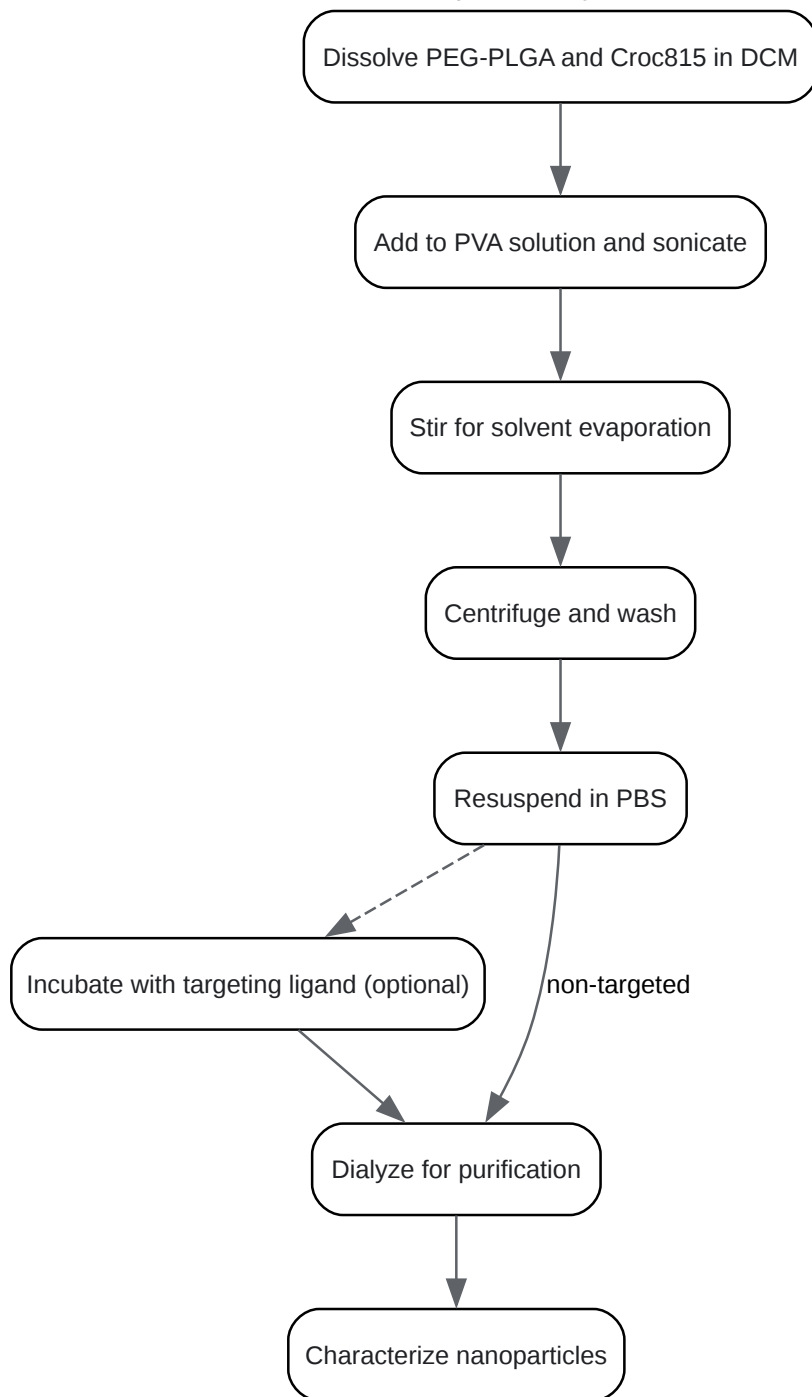
- Maleimide-PEG-PLGA copolymer
- Croconaine dye (e.g., Croc815)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (5% w/v)
- Phosphate-buffered saline (PBS)
- Dialysis tubing (MWCO 10 kDa)

Procedure:

- Preparation of the Organic Phase: Dissolve 10 mg of Maleimide-PEG-PLGA and 1 mg of Croc815 dye in 1 mL of DCM.
- Emulsification: Add the organic phase dropwise to 4 mL of 5% PVA solution while sonicating on an ice bath for 5 minutes.
- Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
- Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet three times with deionized water to remove excess PVA and unencapsulated dye.
- Resuspension: Resuspend the purified nanoparticles in PBS.
- Optional Targeting Ligand Conjugation: For targeted nanoparticles, incubate the Mal-PEG-PLGA NPs with a thiol-containing targeting ligand (e.g., iRGD peptide) overnight at 4°C.

- Final Purification: Purify the conjugated nanoparticles by dialysis against deionized water for 24 hours to remove any unconjugated ligands.
- Characterization: Characterize the size, zeta potential, and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy.

Workflow for PPC Nanoparticle Synthesis

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Caption: Workflow for the synthesis of croconaine-loaded PEG-PLGA nanoparticles.

Protocol 2: In Vitro Photothermal Effect and Cytotoxicity Assay

Objective: To evaluate the photothermal performance and cytotoxicity of **croconic acid**-based nanoparticles in cancer cells.

Materials:

- Cancer cell line (e.g., 4T1, MCF-7)
- Cell culture medium (e.g., DMEM) with 10% FBS
- 96-well plates
- **Croconic acid**-based nanoparticles
- NIR laser (e.g., 808 nm)
- CCK-8 assay kit
- Infrared thermal imaging camera

Procedure:

- **Cell Seeding:** Seed cancer cells in 96-well plates at a density of 1×10^4 cells per well and incubate for 24 hours.
- **Nanoparticle Incubation:** Replace the medium with fresh medium containing various concentrations of the nanoparticles and incubate for another 24 hours.
- **Laser Irradiation:** For the photothermal treatment groups, irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm^2 for 5 minutes.
- **Post-Irradiation Incubation:** After irradiation, incubate the cells for an additional 24 hours.
- **Cytotoxicity Assessment:** Add 10 μL of CCK-8 solution to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

- **Photothermal Performance:** In a separate experiment, suspend the nanoparticles in PBS in a 96-well plate at various concentrations. Irradiate with the NIR laser and record the temperature change over time using an infrared thermal imaging camera.

Protocol 3: In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model

Objective: To assess the in vivo anti-tumor efficacy of **croconic acid**-based nanoparticles.

Materials:

- Tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c mice)
- **Croconic acid**-based nanoparticles suspended in sterile PBS
- NIR laser (808 nm) with a fiber optic cable
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)

Procedure:

- **Tumor Inoculation:** Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a volume of approximately 100 mm³.
- **Grouping:** Randomly divide the mice into different treatment groups (e.g., PBS, nanoparticles only, laser only, nanoparticles + laser).
- **Nanoparticle Administration:** Intravenously inject the nanoparticles into the tail vein of the mice in the designated groups.
- **Laser Treatment:** At a predetermined time point post-injection (e.g., 24 hours, based on pharmacokinetic studies), anesthetize the mice and irradiate the tumor region with the 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).

- **Tumor Growth Monitoring:** Measure the tumor volume and body weight of the mice every other day for a specified period (e.g., 14-21 days). Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- **Endpoint Analysis:** At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and to assess any potential toxicity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

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- To cite this document: BenchChem. [Application of Croconic Acid in Photothermal Therapy: A Detailed Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025663#croconic-acid-applications-in-photothermal-therapy]

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